Product packaging for 2-Azido-1-methylimidazo-(4,5-f)quinoline(Cat. No.:CAS No. 125372-28-3)

2-Azido-1-methylimidazo-(4,5-f)quinoline

Cat. No.: B143885
CAS No.: 125372-28-3
M. Wt: 224.22 g/mol
InChI Key: VKGLRCZFZSPDBU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine Metabolite Research

Heterocyclic aromatic amines (HAAs) are a class of compounds formed during the high-temperature cooking of meat and fish. nih.gov Many HAAs are recognized as procarcinogens, meaning they can be metabolically activated in the body to form reactive intermediates that can damage DNA and other macromolecules, potentially leading to cancer. nih.gov The parent compound, 2-amino-1-methylimidazo-(4,5-f)quinoline (IQ), is a potent mutagen and has been the subject of extensive research to understand its carcinogenic properties. nih.gov

The metabolic activation of HAAs like IQ is a complex process involving multiple enzymatic steps, primarily mediated by cytochrome P450 enzymes. nih.gov This process can lead to the formation of various metabolites, some of which are detoxified and excreted, while others are highly reactive electrophiles that can form covalent bonds with cellular nucleophiles, such as DNA, to form DNA adducts. These DNA adducts are considered to be critical lesions in the initiation of chemical carcinogenesis.

One area of investigation within HAA research is the study of the stability and reactivity of various metabolites. For instance, research on 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ), a derivative of IQ, has shown that it is unstable under acidic conditions and can decompose to form reactive electrophiles that bind to DNA. Notably, in the presence of sodium azide (B81097), the major product of this reaction is 2-azido-3-methylimidazo[4,5-f]quinoline (B43432) (2-azido-IQ). This finding directly links the azido (B1232118) analog to the chemistry of a carcinogenic HAA derivative.

Rationale for Utilizing Azido Analogs as Mechanistic Probes

The introduction of an azido (-N₃) group into a biologically active molecule is a powerful strategy in chemical biology to create a mechanistic probe. Azido analogs are often structurally similar to the parent compound, allowing them to mimic its biological activity and interactions with cellular machinery. The azido group itself is relatively small and bio-inert under physiological conditions, meaning it does not typically interfere with the molecule's biological function. However, the azido group serves as a versatile chemical handle for two primary applications: photoaffinity labeling and bioorthogonal chemistry.

Photoaffinity Labeling: Aryl azides, upon irradiation with UV light, can form highly reactive nitrene intermediates. These nitrenes can then form covalent bonds with nearby molecules, including proteins and nucleic acids. This property allows researchers to "capture" the binding partners of the azido-containing molecule, enabling their identification and characterization. An azido analog of a heterocyclic amine could therefore be used to identify the specific enzymes and other proteins that interact with it during its metabolic journey.

Bioorthogonal Chemistry: The azido group is a key component in "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These reactions are highly specific and can occur in complex biological environments without interfering with native biochemical processes. By treating cells or tissues with an azido-labeled probe, researchers can subsequently introduce a second molecule containing an alkyne group. This second molecule can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or another reporter molecule. This allows for the visualization, tracking, and isolation of the azido-probe and its cellular targets.

Therefore, 2-Azido-1-methylimidazo-(4,5-f)quinoline holds significant potential as a mechanistic probe. Its structural similarity to IQ suggests it could be used to trace the metabolic pathways of this important HAA, identify its cellular targets, and provide deeper insights into the mechanisms of HAA-induced carcinogenesis.

Detailed Research Findings

While the direct application of this compound as a mechanistic probe is not yet extensively documented in published literature, its formation from a known IQ derivative is a significant research finding. Studies on the stability and reactivity of 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) have provided the primary context for the existence and potential utility of its azido analog.

Under acidic conditions (pH ≤ 2.0), N-NO-IQ becomes labile and forms electrophilic intermediates. In the presence of various nucleophiles, this leads to the formation of a range of products. The reaction with sodium azide (NaN₃) is particularly efficient, yielding 2-azido-IQ as the major product. This demonstrates a viable chemical pathway to this compound from a carcinogen-related precursor.

The table below summarizes the identified products from the acid-catalyzed decomposition of N-NO-IQ in the presence of different nucleophiles.

Precursor CompoundReaction ConditionsMajor Product(s)
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ)Acidic (pH ≤ 2.0), 10 mM NaN₃2-Azido-3-methylimidazo[4,5-f]quinoline (2-azido-IQ)
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ)Acetonitrile with 0.1 N HCl2-Chloro-3-methylimidazo[4,5-f]quinoline (2-Cl-IQ), 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ)Methanol with 0.1 N HCl2,2'-Azo-3,3'-dimethylimidazo[4,5-f]quinoline (AZO-IQ)
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ)Other alcohols (e.g., ethanol, propanol) with 0.1 N HCl3-Methylimidazo[4,5-f]quinoline (deamino-IQ)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N6 B143885 2-Azido-1-methylimidazo-(4,5-f)quinoline CAS No. 125372-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125372-28-3

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

2-azido-1-methylimidazo[4,5-f]quinoline

InChI

InChI=1S/C11H8N6/c1-17-10-7-3-2-6-13-8(7)4-5-9(10)14-11(17)15-16-12/h2-6H,1H3

InChI Key

VKGLRCZFZSPDBU-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-]

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-]

Other CAS No.

125372-28-3

Origin of Product

United States

Synthetic Methodologies and Analytical Characterization of 2 Azido 1 Methylimidazo 4,5 F Quinoline

Chemical Synthesis Pathways for the Azido (B1232118) Compound

The synthesis of 2-Azido-1-methylimidazo-(4,5-f)quinoline is a critical step in enabling further studies into its chemical and biological properties. The primary route for its preparation involves the chemical modification of its amino analogue.

Specific Reaction Schemes and Precursors

The most direct synthetic route to this compound utilizes its corresponding amino precursor, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). The synthesis is achieved through a diazotization reaction followed by azidation. This standard method for converting an aromatic amine to an azide (B81097) involves the formation of a diazonium salt intermediate, which is then displaced by an azide ion.

The reaction scheme can be generalized as follows:

Diazotization: The primary aromatic amine (IQ) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid), at low temperatures to form the diazonium salt.

Azidation: The resulting diazonium salt is then reacted with a source of azide ions, such as sodium azide, to yield the final product, this compound.

While the specific experimental conditions for the synthesis of Azido-IQ are not extensively detailed in readily available literature, the general principles of this two-step, one-pot synthesis are well-established in organic chemistry.

PrecursorReagentsProduct
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)1. Sodium nitrite (NaNO₂) and Acid (e.g., HCl) 2. Sodium azide (NaN₃)This compound

Optimization Strategies in Synthesis

Information regarding specific optimization strategies for the synthesis of this compound is not extensively documented in the reviewed literature. However, in general, the optimization of diazotization and azidation reactions involves careful control of several key parameters to maximize yield and purity while ensuring safety, as diazonium salts can be unstable and azides can be explosive.

Key parameters for optimization would typically include:

Temperature: Diazotization reactions are almost always carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

pH: The acidity of the reaction medium is crucial for the in situ generation of nitrous acid and for maintaining the stability of the diazonium salt.

Stoichiometry of Reagents: The molar ratios of the amine, sodium nitrite, and sodium azide need to be carefully controlled to ensure complete conversion and to minimize side reactions.

Reaction Time: Adequate time must be allowed for both the diazotization and the subsequent azidation steps to proceed to completion.

Quenching: Careful quenching of any unreacted nitrous acid is a critical safety and purity step, often achieved by the addition of sulfamic acid or urea.

Advanced Spectroscopic and Chromatographic Techniques for Compound Elucidation

The structural confirmation and purity assessment of this compound rely on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Application of Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to identify this compound. acs.orgnih.gov

In studies where 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline was incubated under various conditions, ESI-MS was used to identify the reaction products, which included 2-azido-IQ. acs.orgnih.gov This indicates that the technique is sensitive and specific enough to detect and confirm the presence of the azido compound in complex mixtures. High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to separate the components of a mixture before their detection, providing an assessment of the compound's purity.

Table of Expected Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₁H₉N₇239.24240.09

Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific ¹H and ¹³C NMR data for this compound are not explicitly reported in the reviewed literature, such data would be essential for its unambiguous characterization. The spectra would be compared with those of the precursor, 2-amino-3-methylimidazo[4,5-f]quinoline, to confirm the conversion of the amino group to the azido group. nih.gov

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the imidazoquinoline ring. The UV spectrum of this compound would be expected to differ from that of its amino precursor due to the change in the electronic properties of the substituent at the 2-position.

Both NMR and UV spectroscopy are crucial in mechanistic studies. For instance, the photoactivated azido-derivative of IQ has been used to study the formation of DNA adducts. researchgate.net The photolysis of the azide generates a highly reactive nitrene intermediate, and spectroscopic techniques are used to follow the course of the reaction and to characterize the resulting products, thereby shedding light on the mechanisms of mutagenicity. nih.gov

Reactivity and Electrophilic Intermediate Generation from 2 Azido 1 Methylimidazo 4,5 F Quinoline

Thermolytic and Photolytic Pathways to Nitrene Formation

Both thermal and light-induced pathways can be employed to decompose 2-azido-1-methylimidazo-[4,5-f]quinoline, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. While much of the specific research has been conducted on its close structural analog, 2-azido-3-methylimidazo[4,5-f]quinoline (B43432) (azido-IQ), the fundamental mechanisms are applicable. Both thermolysis and photolysis of azido-IQ yield a short-lived nitrene. nih.gov This non-enzymatic decomposition is a convenient method for generating these highly reactive electrophiles for study both in cell-free systems and within cells. nih.gov

The nitrene generated from the decomposition of the parent azide (B81097) is a potent electrophile. nih.gov It can undergo protonation to form an even more reactive nitrenium ion. nih.gov These transient species are considered the ultimate reactive metabolites responsible for the biological activity of related amino and nitro-imidazoarenes. nih.gov

The reactivity and subsequent biological effects of these intermediates are heavily dependent on their electronic structure. The efficiency of their reaction with biological macromolecules like DNA is governed by the delocalization of the positive charge in the nitrenium ion or the electron deficiency in the nitrene. nih.gov A key characteristic of both N-1-substituted (such as the derivative of 2-azido-1-methylimidazo-[4,5-f]quinoline) and N-3-substituted arenimidazolyl-nitrenium ions is their ability to form stable resonance structures. nih.gov This property, combined with the aromatic system which facilitates further charge delocalization, is thought to be a primary reason for the high reactivity of this class of compounds. nih.gov

Direct kinetic studies on the generation of the nitrene from 2-azido-1-methylimidazo-[4,5-f]quinoline are not extensively detailed in the available literature. However, the reactions of these generated species are known to be rapid. The nitrene/nitrenium ions are described as short-lived species that react efficiently with available nucleophiles. nih.gov

For context, kinetic studies on the related compound 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) show that it becomes highly labile under acidic conditions (pH ≤ 2.0), forming electrophiles. nih.govacs.org At pH 2.0, its decomposition follows first-order kinetics with a half-life (t½) of approximately 10 minutes. nih.govacs.org This reactivity is significantly accelerated in the presence of the azide ion (10 mM NaN₃), which reduces the half-life to about 2 minutes, highlighting the susceptibility of the system to nucleophilic attack. nih.govacs.org While this data is for a different precursor, it illustrates the high reactivity of electrophiles generated from the imidazo[4,5-f]quinoline scaffold.

Environmental and Chemical Modulators of Reactivity

The reaction pathways and ultimate fate of the electrophilic intermediates generated from 2-azido-1-methylimidazo-[4,5-f]quinoline are significantly influenced by the chemical environment.

Solvent conditions and pH are critical modulators of reactivity. Studies on the adducts formed from the photoactivated azide derivative of the related IQ compound showed that both the reactivity and the sites of substitution were dependent on these factors. researchgate.net Specifically, an increase in adduct formation was observed under alkaline pH conditions. researchgate.net The stability of related precursors is also highly pH-dependent; for instance, N-NO-IQ is stable in the physiological pH range of 5.5 to 9.0 but becomes labile and forms reactive electrophiles at highly acidic pH values (pH ≤ 2.0). nih.govacs.org The choice of solvent can also dictate the product distribution; in studies with N-NO-IQ under acidic conditions, an azo-dimer was formed exclusively in methanol, while a deaminated product was major in other alcohols. nih.govacs.org

The electrophilic nitrene and nitrenium ions are readily trapped by a variety of nucleophiles. The photolytically generated intermediates from azido-IQ react efficiently with water, nucleotides, and DNA, leading to the formation of covalent adducts. nih.gov The reaction with 2'-deoxyguanosine (B1662781) 3'-monophosphate, a DNA building block, yields C-8 and N-2 substituted adducts. researchgate.net

The presence of specific nucleophiles can significantly alter the reaction kinetics and product profile. As noted, the decomposition of N-NO-IQ at pH 2.0 is accelerated five-fold by the presence of 10 mM sodium azide, which acts as a potent nucleophile, with 2-azido-IQ becoming the major product. nih.govacs.org This demonstrates the high susceptibility of the reactive intermediates to attack by available nucleophilic species in the environment.

Table 1: Influence of Environmental Factors on Reactivity

Factor Observation Compound Context
pH Increased adduct formation under alkaline conditions. researchgate.net Photoactivated azido-IQ
Labile and forms electrophiles at acidic pH (≤2.0). nih.govacs.org N-NO-IQ
Stable in the physiological pH range (5.5-9.0). nih.govacs.org N-NO-IQ
Solvent Product distribution is solvent-dependent (e.g., Azo-dimer in methanol). nih.govacs.org N-NO-IQ
Nucleophiles Reacts efficiently with water, nucleotides, and DNA. nih.gov Azido-IQ
Reaction rate significantly increased in the presence of NaN₃. nih.govacs.org N-NO-IQ

Chemical Derivatization to N-Hydroxy Metabolites

A significant reaction pathway for the nitrene/nitrenium ion intermediate is the reaction with water. This reaction leads to the formation of the corresponding N-hydroxy derivative. Specifically, the reaction of the nitrene/nitrenium ion generated from 2-azido-3-methylimidazo[4,5-f]quinoline with water produces N-hydroxy-IQ. nih.gov This N-hydroxy metabolite is a known, biochemically activated form of the parent amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). nih.gov Therefore, the decomposition of 2-azido-1-methylimidazo-[4,5-f]quinoline in an aqueous environment is a direct chemical pathway to its corresponding N-hydroxyamino metabolite.

Molecular Interactions with Deoxyribonucleic Acid Dna

Formation of DNA Adducts by 2-Azido-1-methylimidazo-(4,5-f)quinoline Derived Species

Upon activation, typically through photolysis, the azido (B1232118) group of 2-azido-imidazoquinoline derivatives generates a highly reactive nitrene intermediate. This electrophilic species readily attacks nucleophilic sites on DNA bases, resulting in the formation of stable, covalent DNA adducts. researchgate.net The investigation into these adducts is fundamental to understanding the genotoxic potential of the parent compound.

Research has consistently identified guanine (B1146940) as the primary target for adduction by reactive IQ species. nih.govresearchgate.net Two principal adducts have been structurally characterized.

The major adduct is formed at the C8 position of guanine and is identified as N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) . researchgate.netnih.gov This adduct typically accounts for the vast majority of the DNA lesions formed. nih.gov For instance, studies using 2-azido-3-methylimidazo[4,5-f]quinoline (B43432) (N3-IQ) confirmed dG-C8-IQ as the major product upon reaction with 2'-deoxyguanosine (B1662781) 3'-monophosphate. researchgate.net

A significant minor adduct has been identified as 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) , which results from the covalent binding to the exocyclic N2 amino group of guanine. researchgate.netnih.gov While formed at a lower frequency, the dG-N2-IQ adduct is noteworthy as it can persist longer in tissues due to slower repair, potentially contributing significantly to the mutagenic process. researchgate.net In studies with cells treated with photoactivated N3-IQ, the ratio of dG-C8-IQ to dG-N2-IQ was found to be approximately 3:1. researchgate.net

Adduct NameSite of Attachment on DeoxyguanosineClassificationTypical Abundance
N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ)Carbon-8 (C8)Major60-90%
5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ)Exocyclic Amino Group (N2)Minor7-13%

The detection and quantification of DNA adducts, which are often present at very low levels (e.g., one adduct per 10⁷–10¹⁰ normal nucleotides), require highly sensitive analytical techniques. nih.govnih.gov

³²P-Postlabeling Analysis: This is an ultrasensitive method for detecting and quantifying DNA adducts. nih.govspringernature.com The technique involves four main steps:

Enzymatic digestion of DNA into 3′-monophosphate deoxynucleosides. researchgate.net

Enrichment of the adducts. researchgate.net

Radiolabeling of the adducts by transferring ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. springernature.comresearchgate.net

Separation of the labeled adducts by chromatography (e.g., thin-layer chromatography or HPLC), followed by detection and quantification based on their radioactive decay. nih.govresearchgate.net

This method has been instrumental in identifying the adduct profiles of IQ in various tissues and in vitro systems, demonstrating its applicability for a wide range of genotoxicity studies. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity, providing structural confirmation of the adducts. nih.govnih.govrsc.org LC is used to separate the modified deoxynucleosides from the complex mixture of a DNA digest, which are then introduced into a mass spectrometer. acs.org Tandem mass spectrometry (MS/MS) allows for the fragmentation of the adduct ions, producing a characteristic spectrum that confirms the identity of the adduct and the attached carcinogen. acs.org LC-MS/MS methods have been developed to screen for and quantify specific adducts like dG-C8-PhIP (a related compound), detecting levels as low as three adducts per 10⁹ nucleotides from just 20 µg of DNA. nih.gov

Analytical TechniquePrincipleSensitivityKey Advantages
³²P-Postlabeling Enzymatic transfer of ³²P to adducts after DNA digestion. springernature.comExtremely high (1 adduct in 10⁹-10¹⁰ nucleotides). nih.govDoes not require prior knowledge of adduct structure; requires very small DNA samples (<10 µg). nih.govresearchgate.net
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and structural analysis. rsc.orgHigh (e.g., ~1-3 adducts in 10⁹ nucleotides). nih.govProvides definitive structural information and high specificity. acs.org

The formation of DNA adducts by activated IQ species exhibits a strong preference for specific atomic sites, a phenomenon known as regioselectivity. The primary targets are the nucleophilic centers in DNA, with the N7 and C8 positions of guanine being particularly susceptible to attack by electrophilic arylnitrenium ions. nih.govnih.gov

The predominant formation of the dG-C8-IQ adduct highlights the high reactivity of the C8 position of guanine. nih.gov The formation of the minor dG-N2-IQ adduct demonstrates that the exocyclic N2 position is also a significant, albeit secondary, target. nih.gov The precise ratio of C8 to N2 adduction can be influenced by factors such as the local DNA sequence and the specific reactive intermediate involved. nih.gov

Stereochemistry relates to the three-dimensional arrangement of the adduct. While not as extensively studied for IQ as for other carcinogens, the conformation of the adduct within the DNA helix (e.g., the orientation of the bulky IQ moiety relative to the DNA backbone) is a critical aspect of its stereochemical properties and influences its biological consequences. nih.gov

The formation of DNA adducts from 2-azido-imidazoquinoline derivatives in vitro is typically initiated by photoactivation. researchgate.net Ultraviolet light exposure causes the azide (B81097) group (-N₃) to release molecular nitrogen (N₂), generating a highly reactive nitrene intermediate. This electrophile then rapidly reacts with DNA, primarily at guanine residues, to form the dG-C8-IQ and dG-N2-IQ adducts. researchgate.net

In a cellular context, the parent amine (IQ) undergoes metabolic activation to become genotoxic. researchgate.net This process involves two main steps:

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the oxidation of the exocyclic amino group to form an N-hydroxy intermediate. researchgate.net

Esterification: The N-hydroxy group is further activated by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters (e.g., N-acetoxy-IQ). researchgate.netacs.org

These esters are unstable and can spontaneously break down to form a reactive arylnitrenium ion, the ultimate electrophile that binds to DNA, producing the same adducts observed from the azido precursor. researchgate.netwikipedia.org

Computational and Theoretical Chemistry Approaches to DNA Binding

Computational chemistry and molecular modeling provide invaluable insights into the structural and energetic consequences of DNA adduction, helping to explain how these lesions disrupt normal DNA function and lead to mutations. nih.govuleth.ca

The covalent attachment of a bulky molecule like IQ to a DNA base induces significant distortions in the DNA double helix. nih.govpnas.org Molecular modeling, often complemented by Nuclear Magnetic Resonance (NMR) studies, has been used to characterize these conformational changes. nih.govoup.com

For the related C8-dG adduct of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), studies have revealed a slow conformational exchange between two main states:

Base-Displaced Intercalation: In the major conformation, the bulky PhIP ligand inserts itself into the DNA helix, displacing the modified guanine base. This causes a significant bend in the DNA helix, widening of the minor groove, and compression of the major groove. pnas.org The glycosidic bond of the adducted deoxyguanosine is typically rotated from the normal anti to a syn conformation. pnas.org

Minor Groove Binding: A minor conformation exists where the adduct is located in the minor groove of a less distorted B-form DNA helix. pnas.org

These conformational disturbances are believed to be a key factor in how the adduct interferes with DNA replication and repair processes, ultimately leading to the fixation of mutations. uleth.caoup.com

Adduct ConformationDescription of Structural ChangeImpact on DNA Helix
Major Conformation (Base-Displaced Intercalation) The bulky IQ moiety inserts into the DNA stack, pushing the modified guanine out. The adducted guanine adopts a syn conformation. pnas.orgSignificant bending, unwinding, minor groove widening, and major groove compression at the lesion site. pnas.org
Minor Conformation (Minor Groove Binding) The IQ moiety resides in the minor groove of the DNA. pnas.orgThe DNA helix remains in a conformation closer to the standard B-form with minimal distortion. pnas.org

Density Functional Theory (DFT) and Quantum Chemical Calculations of Reactivity

Theoretical studies employing Density Functional Theory (DFT) and other quantum chemical methods are crucial for understanding the intrinsic electronic properties and reactivity of molecules like this compound. These computational approaches provide insights into the molecular structure, electron distribution, and the energetic landscape of chemical reactions, which are often difficult to probe experimentally.

Experimental studies have identified the primary products of the reaction between the photoactivated this compound and DNA. The major adduct is formed at the C8 position of guanine, N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline, with a minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline, also being detected. nih.gov The formation of these specific adducts highlights the regioselectivity of the reaction, which could be elucidated in detail through quantum chemical modeling.

In the absence of direct computational studies on this compound, we can infer the types of insights that such calculations would provide based on similar studies of other quinoline (B57606) derivatives. DFT calculations are powerful tools for determining a molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting a molecule's reactivity. A small HOMO-LUMO gap typically indicates high reactivity.

Furthermore, quantum chemical calculations could be employed to model the reaction pathway of nitrene formation from the azide precursor and the subsequent attack on a guanine base. Such studies would involve calculating the transition state energies for these reactions, providing a quantitative measure of the activation barriers and reaction rates. This would allow for a theoretical corroboration of the experimentally observed high reactivity of the photogenerated nitrene.

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, would be invaluable in visualizing the electron-rich and electron-poor regions of this compound and its reactive nitrene intermediate. These maps would clearly indicate the electrophilic nature of the nitrene and predict the most likely sites for nucleophilic attack by the electron-rich centers in DNA bases, such as the N7 and C8 atoms of guanine.

While the experimental evidence provides a clear picture of the DNA-adducting capability of this compound, dedicated DFT and quantum chemical studies would offer a deeper, quantitative understanding of the electronic factors that govern its reactivity. Such theoretical investigations would be a valuable complement to the existing experimental data and would aid in the broader understanding of the molecular mechanisms of DNA damage by such compounds.

Due to the lack of specific DFT and quantum chemical calculation data for this compound in the reviewed literature, no data tables can be generated at this time.

Genotoxicity and Mutagenic Mechanisms of 2 Azido 1 Methylimidazo 4,5 F Quinoline

Induction of Mutagenesis in Prokaryotic and Eukaryotic Systems

The azido-derivative of imidazoquinoline serves as a potent tool for studying the genotoxic potential of its corresponding heterocyclic aromatic amine (HAA). Through photolysis, it generates a highly reactive nitrenium ion, the ultimate electrophilic species responsible for DNA damage, without the need for metabolic activation by cellular enzymes. nih.gov

The photoactivated azido-derivative of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) demonstrates significant mutagenic activity in the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. nih.gov This assay measures the ability of a chemical to induce mutations that revert a non-functional gene in the bacteria, allowing them to grow in a selective medium. epa.gov

High frequencies of mutations are induced in S. typhimurium strain TA98 by the photolyzed azido-compound. nih.gov TA98 is specifically designed to detect frameshift mutations. sigmaaldrich.com Further comparative assays using the hydroxylamine-resistant strain TA98/1,8-DNP6 have provided evidence for a direct mechanism of mutation. This suggests the nitrene or the derived nitrenium ion reacts directly with DNA, bypassing the O-esterification of the N-hydroxy intermediate that is typically required for the mutagenicity of the parent amine, IQ. nih.govresearchgate.net

In eukaryotic systems, the photoactivated azido-derivative of IQ is a potent mutagen in cultured human lymphoblastoid TK6 cells. It induces mutations at both the thymidine (B127349) kinase (TK) and the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene loci. umn.eduaacrjournals.org These assays are standard methods for detecting a wide range of mutagenic events in mammalian cells. nih.govoup.com

Notably, the photolytic derivative of the azido (B1232118) compound was found to be more mutagenically active in these cells than the parent amine, IQ, when activated with an external liver S9 metabolic activation mixture. aacrjournals.orgnih.gov This finding is consistent with reports indicating that the relatively weak mutagenicity of some HAAs in certain mammalian cell lines is due to a lack of the specific enzymes required for their ultimate metabolic activation. aacrjournals.org The use of the photoactivatable azido-derivative effectively bypasses this limitation, revealing the high intrinsic mutagenicity of the reactive intermediate. umn.eduaacrjournals.org

Analysis of Mutational Spectra and Hotspots

Analysis of the specific DNA sequence changes induced by a mutagen provides insight into its mechanism of action, including the types of DNA adducts formed and how they are processed by the cell's replication and repair machinery.

Point mutations involve the substitution of a single nucleotide base for another. They are broadly classified as transitions (purine-to-purine or pyrimidine-to-pyrimidine changes) or transversions (purine-to-pyrimidine or pyrimidine-to-purine changes).

In human lymphoblastoid cells treated with the photoactivated azido-derivative of IQ, a distinct pattern of point mutations was identified at the hprt locus. The observed mutations included multiple types of transversions (GC→TA and GC→CG) as well as transitions (GC→AT). aacrjournals.orgnih.gov The majority of the identified mutations (12 out of 15) occurred at G:C base pairs, which strongly suggests that DNA adducts at the guanine (B1146940) base are the primary pre-mutagenic lesions. nih.gov Studies on the parent compound IQ have similarly found that G:C to T:A transversions are the predominant mutation.

Table 1: Types of Point Mutations Induced by Photoactivated Azido-IQ at the HPRT Locus aacrjournals.orgnih.gov
Mutation TypeSpecific ChangeNumber Observed
GC Base Pair TransversionsGC → TA2
GC → CG2
AT Base Pair TransversionAT → TA1
GC Base Pair TransitionGC → AT1

Besides point mutations, the activated azido-imidazoquinoline derivative is highly efficient at inducing frameshift mutations, which involve the insertion or deletion of nucleotides. Analysis of mutations at the hprt locus revealed a notable tendency to cause single base deletions, particularly within repetitive DNA sequences. aacrjournals.org

A mutational hotspot was identified in a run of six consecutive guanines in exon III of the hprt gene, where six independent single guanine deletions were observed. aacrjournals.orgnih.gov An additional single guanine deletion occurred in a non-repetitive sequence in exon VI. aacrjournals.orgnih.gov This pattern is characteristic of mutagens that form bulky adducts on guanine bases, which can cause the DNA polymerase to slip during replication. Studies on the adducts formed by the parent amine IQ confirm its ability to efficiently induce both -1 and -2 frameshift deletions in bacteria.

Comparative Genotoxicity with Other Heterocyclic Aromatic Amines and Their Activated Forms

The genotoxic potency of imidazoquinoline derivatives can be compared with their parent compounds and other related HAAs to understand structure-activity relationships. As noted, the photolytically activated azido-derivative of IQ is significantly more mutagenic in mammalian cells than IQ activated with a conventional S9 mix, highlighting the high reactivity of the ultimate metabolite. aacrjournals.org

Furthermore, genotoxicity studies on the parent amine of the title compound, 2-amino-1-methylimidazo[4,5-f]quinoline (B43389) (iso-IQ), provide valuable context. In genotoxicity assays using Drosophila melanogaster, iso-IQ was found to be clearly more active than IQ. In the wing somatic mutation and recombination test (SMART), iso-IQ produced more than double the frequency of mutagenic spots compared to IQ. This suggests that the ultimate mutagenic species derived from iso-IQ, which the corresponding azido-derivative is designed to mimic, possesses exceptionally high reactivity towards DNA. This difference in activity between the 1-methyl (iso-IQ) and 3-methyl (IQ) isomers underscores how small changes in chemical structure can significantly impact genotoxic potential.

Advanced Methodologies and Future Research Perspectives

Utilization of Arylazides in Non-Enzymatic Generation of Reactive Electrophiles for Mechanistic Studies

Arylazides, such as azido-IQ, serve as powerful tools for the non-enzymatic generation of reactive electrophiles, which are crucial for mechanistic studies in toxicology and chemical biology. nih.gov The metabolic activation of the parent arylamine, IQ, is a complex process involving multiple enzymes. Using an azide (B81097) analogue allows researchers to bypass this biological system and generate the presumed ultimate carcinogenic species directly, under controlled conditions. nih.gov

Both thermolysis (heat) and photolysis (light) of azido-IQ lead to the extrusion of nitrogen gas (N₂) and the formation of a short-lived, highly reactive nitrene intermediate. nih.gov This nitrene can exist in either a singlet or triplet spin state and can undergo further reactions. In a protic environment, the singlet nitrene can be protonated to form a nitrenium ion. nih.gov These electrophilic species—the nitrene and the nitrenium ion—are believed to be identical to the metabolically formed ultimate mutagens of arylamines. nih.gov

This non-enzymatic approach is a convenient and broadly applicable procedure for generating these transient electrophiles in a cell-free environment or directly within cells. nih.gov It has been instrumental in demonstrating that the nitrene/nitrenium ion derived from azido-IQ reacts efficiently with water to produce N-hydroxy-IQ and, more significantly, with nucleotides and DNA to form covalent adducts. nih.gov Studies using this method have provided evidence for a direct reaction mechanism between the nitrenium ion and DNA, which is fundamental to understanding how IQ initiates mutagenesis and carcinogenesis. nih.gov

Generation MethodPrecursor CompoundReactive IntermediatesSignificance in Mechanistic Studies
Photolysis (UV Light) 2-Azido-1-methylimidazo-(4,5-f)quinolineSinglet Nitrene, Nitrenium IonAllows for spatiotemporal control of electrophile generation. Used to study direct reactions with DNA and nucleotides in vitro and in cells. nih.gov
Thermolysis (Heat) This compoundSinglet Nitrene, Nitrenium IonProvides a straightforward method for generating reactive species to study reaction products and adduct formation in cell-free systems. nih.gov

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of the formation and subsequent reactions of the electrophiles derived from this compound requires sophisticated analytical techniques capable of real-time monitoring. The decomposition of the azide and the reactions of the resulting nitrene are often extremely fast, necessitating methods that can capture data on the timescale of seconds to minutes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful tool for such analyses. mdpi.com Modern NMR platforms, including compact or benchtop systems, can be integrated directly into the laboratory workspace for real-time monitoring of chemical reactions. acs.orgasahilab.co.jp For azide-containing compounds, techniques like ¹H NMR can track the disappearance of the reactant and the appearance of products over time. asahilab.co.jp To overcome the inherent low sensitivity of NMR, especially at low reactant concentrations, hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can be employed. acs.orgresearchgate.net SABRE dramatically enhances NMR signals, enabling the monitoring of low-concentration reactions, which is crucial for studying biological interactions. acs.org

While direct NMR monitoring of azido-IQ decomposition is not extensively documented, the established use of real-time NMR for other azide reactions, such as azide-alkyne cycloadditions, demonstrates the feasibility of this approach. acs.orgresearchgate.net Such techniques could provide invaluable data on the half-life of azido-IQ under various conditions and the kinetics of its reactions with biological nucleophiles.

Analytical TechniqueApplication in Real-Time MonitoringPotential Insights for Azido-IQ
Benchtop NMR Spectroscopy Continuous, non-invasive monitoring of reaction mixtures in standard solvents. asahilab.co.jpTracking the rate of azido-IQ decomposition and the formation of stable products.
Hyperpolarization NMR (SABRE) Signal enhancement for monitoring reactions at low, biologically relevant concentrations. acs.orgStudying the kinetics of azido-IQ reacting with DNA or nucleotides in dilute solutions.
Flow NMR Spectroscopy Online analysis of continuous reactions, providing insight into process conditions. researchgate.netMonitoring the photolytic or thermolytic degradation of azido-IQ in a flow reactor setup.

Predictive Modeling and Virtual Screening for Mechanistic Insights

Computational chemistry provides powerful predictive tools that complement experimental studies on reactive intermediates like those derived from this compound. Ab initio and quantum chemical calculations are used to investigate the properties of the transient nitrene and nitrenium ion species. nih.gov These models can predict the geometry, stability, and electronic structure of these electrophiles, as well as the energy barriers for their formation and subsequent reactions. For instance, calculations can determine the energy gap between the singlet and triplet states of the nitrene, which influences its reactivity and lifetime. nih.gov

Virtual screening is another computational technique that has become integral to drug discovery and toxicology. wikipedia.org It involves screening large libraries of small molecules against a biological target to identify potential binding partners. wikipedia.orgnih.gov In the context of azido-IQ, this methodology can be adapted to predict potential protein targets for the reactive electrophile. By modeling the nitrenium ion, researchers could perform virtual docking studies against databases of protein structures to identify proteins with binding pockets susceptible to covalent modification. This approach could uncover previously unknown biological targets of IQ, expanding our understanding of its toxicity profile beyond DNA damage.

Computational MethodApplicationMechanistic Insights Gained
Quantum Chemical Calculations Studying the electronic structure, stability, and potential energy surfaces of nitrene and nitrenium ion intermediates. nih.govPredicts reactivity, lifetimes, and barriers for reaction pathways; clarifies the roles of different spin states.
Molecular Docking Simulating the interaction between a ligand (e.g., the nitrenium ion) and a macromolecular target (e.g., a protein).Identifies potential binding sites and predicts the favorability of covalent bond formation.
Virtual Screening High-throughput docking of a reactive intermediate against a library of biological targets. wikipedia.orgnih.govPredicts and prioritizes potential protein targets for covalent modification, guiding further experimental validation.

Design and Synthesis of Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.gov A photoaffinity probe typically consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and isolation. nih.govmdpi.com

This compound is inherently a photoaffinity probe. The imidazoquinoline core acts as the pharmacophore, mimicking the parent carcinogen IQ and directing the molecule to its biological targets. The aryl azide group is a well-established photoreactive moiety. mdpi.com Upon irradiation with UV light, the azide releases N₂ to generate a highly reactive nitrene, which can covalently cross-link to adjacent molecules within its binding site. nih.govnih.gov

The utility of azido-IQ as a photoaffinity probe has been demonstrated in studies where its photoactivation in the presence of DNA leads to the formation of covalent DNA adducts. nih.govresearchgate.net This effectively identifies DNA as a primary biological target of the reactive species generated from IQ. researchgate.net

Modern probe design often incorporates a reporter tag, or a handle for its attachment, to facilitate the identification of labeled biomolecules. mdpi.comrsc.org While the original azido-IQ construct lacks a dedicated reporter, future designs could include an alkyne or a strained alkene group. This would allow for the use of bioorthogonal "click chemistry" to attach a biotin (B1667282) tag (for affinity purification) or a fluorescent dye (for imaging) after the covalent labeling of the target has occurred. This two-step approach minimizes steric hindrance that a bulky tag might cause during the initial binding event. mdpi.com

ComponentFunctionExample in Azido-IQ Context
Pharmacophore Provides binding affinity and specificity for the target.The 1-methylimidazo-(4,5-f)quinoline core, which mimics the carcinogen IQ.
Photoreactive Group Forms a reactive intermediate upon UV irradiation, leading to covalent bond formation with the target.The 2-azido group, which generates a highly reactive nitrene. nih.gov
Reporter Tag/Handle Enables detection, visualization, and/or isolation of the labeled target.Not present in the original azido-IQ structure, but a terminal alkyne could be added for subsequent "click" chemistry attachment of biotin or a fluorophore. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Azido-1-methylimidazo[4,5-f]quinoline, and how can structural purity be verified?

Methodological Answer: Synthesis typically involves cyclization of precursor thiourea derivatives or condensation reactions with azide-containing reagents. For example, analogous imidazo[4,5-f]quinoline derivatives are synthesized via cyclization of 5-amino-isocoumarin with isothiocyanates, followed by reduction and azide substitution . Structural verification requires multi-spectral analysis:

  • IR Spectroscopy : Confirm the presence of the azide group (sharp peak near ~2100 cm⁻¹) and imidazole C=N stretching (~1650 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl/azide-related shifts .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What analytical techniques are critical for assessing the purity and stability of 2-Azido-1-methylimidazo[4,5-f]quinoline in experimental settings?

Methodological Answer:

  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (PDA) and mass spectrometry ensures purity (>98%) and monitors azide group stability under storage conditions (e.g., light, temperature) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, as azides may decompose exothermically .
  • NMR Kinetic Studies : Track decomposition in solution (e.g., DMSO-d₆ or CDCl₃) by monitoring azide signal decay over time .

Advanced Research Questions

Q. How can researchers design mutagenicity studies for 2-Azido-1-methylimidazo[4,5-f]quinoline, considering structural analogs like IQ and MeIQx?

Methodological Answer:

  • Ames Test with Metabolic Activation : Use Salmonella typhimurium strains (TA98, TA1535) with S9 liver homogenate to assess frameshift/base-pair mutations. Dose-response curves (0.1–50 μM) should compare potency to IQ (2-amino-3-methylimidazo[4,5-f]quinoline), which shows mutagenicity at 1 nmol/plate .
  • Structural-Activity Relationship (SAR) Analysis : Replace the azide group with amino or methyl groups to evaluate its role in DNA adduct formation .
  • Confounding Factors : Control for nitroreductase activity in bacterial strains, which may reduce azides to amines, altering mutagenic profiles .

Q. What methodologies are used to investigate DNA adduct formation by 2-Azido-1-methylimidazo[4,5-f]quinoline in mammalian systems?

Methodological Answer:

  • In Vivo Models : Administer the compound to rodents (e.g., Fischer 344 rats) and isolate DNA from target tissues (liver, colon) for adduct analysis. Compare adduct levels to IQ, which forms C8-dG adducts via cytochrome P450-mediated activation .
  • LC-ESI-MS/MS : Quantify adducts using isotopically labeled internal standards (e.g., ¹⁵N/¹³C analogs). Detection limits of ~1 adduct/10⁸ nucleotides are achievable .
  • Competitive ELISA : Use antibodies raised against IQ-derived adducts for high-throughput screening, noting cross-reactivity limitations .

Q. How should researchers address discrepancies in metabolic activation pathways reported for azido-imidazoquinolines versus amino-imidazoquinolines?

Methodological Answer:

  • In Vitro Microsomal Studies : Incubate the compound with human/rat liver microsomes + NADPH. Compare metabolite profiles (LC-HRMS) to IQ’s known pathways (e.g., N-hydroxylation, glucuronidation) .
  • Knockout CYP Models : Use CYP1A2-deficient hepatocytes to assess dependency on specific isoforms. IQ metabolism is CYP1A2-driven, but azide groups may alter substrate specificity .
  • Reactive Intermediate Trapping : Employ glutathione or methoxylamine to trap electrophilic intermediates (e.g., nitrenium ions), confirming activation mechanisms .

Q. What strategies inhibit the metabolic activation of 2-Azido-1-methylimidazo[4,5-f]quinoline, and how are these evaluated?

Methodological Answer:

  • Dietary Antimutagens : Test cruciferous vegetable extracts (e.g., sulforaphane) or chlorophyllin for inhibition of CYP1A2 or N-acetyltransferase activity, which are critical for IQ activation .
  • Enzyme Kinetics : Measure IC₅₀ values of inhibitors using recombinant CYP isoforms. For example, α-naphthoflavone inhibits CYP1A2-mediated N-hydroxylation of IQ (Ki ~0.1 μM) .
  • In Vivo Chemoprevention : Pre-treat rodents with inhibitors and quantify adduct reduction (≥50% indicates efficacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.